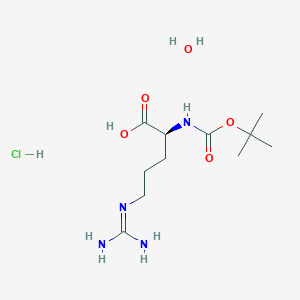

N-Boc-L-arginine hydrochloride monohydrate

Vue d'ensemble

Description

N-Boc-L-arginine hydrochloride monohydrate is a chemical compound widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries . It is a derivative of L-arginine, an amino acid, and is often used as a protecting group in peptide synthesis due to its stability under various reaction conditions .

Méthodes De Préparation

The synthesis of N-Boc-L-arginine hydrochloride monohydrate typically involves the protection of the amino group of L-arginine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a solvent like dioxane . The reaction proceeds at ambient temperature, and the product is obtained as a white solid after purification .

Industrial production methods often involve the use of heterogeneous catalysts like Amberlyst-15 in ethanol, which allows for easy separation and reuse of the catalyst . This method is efficient and highly chemoselective, preventing the formation of side products such as isocyanates, ureas, and oxazolidinones .

Analyse Des Réactions Chimiques

N-Boc-L-arginine hydrochloride monohydrate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction: The guanidine group in L-arginine can undergo oxidation to form urea derivatives, although this is less common in the protected form.

Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include TFA for deprotection, and bases like NaOH or K2CO3 for hydrolysis . The major products formed from these reactions are the free amine and carboxylic acid derivatives .

Applications De Recherche Scientifique

Peptide Synthesis

Overview

N-Boc-L-arginine hydrochloride monohydrate serves as a crucial building block in the synthesis of peptides. Its protection group allows for selective reactions during the synthesis process, minimizing side reactions and enhancing yield.

Case Study

In a study focused on synthesizing therapeutic peptides, researchers utilized N-Boc-L-arginine as a key component. The incorporation of this compound facilitated the formation of cyclic peptides that exhibited enhanced biological activity compared to linear counterparts. The study demonstrated that using protected amino acids like N-Boc-L-arginine significantly improved the efficiency and purity of synthesized peptides .

Bioconjugation

Overview

This compound plays a pivotal role in bioconjugation, where it is used to attach biomolecules to surfaces or other molecules. This application is particularly valuable in drug delivery systems and diagnostic tools.

Applications

- Drug Delivery Systems: N-Boc-L-arginine is employed to enhance the targeting and efficacy of drug formulations by facilitating conjugation with therapeutic agents.

- Diagnostic Tools: It is also used in the development of biosensors where biomolecule attachment is critical for sensitivity and specificity.

Cardiovascular Research

Overview

this compound is instrumental in cardiovascular research, particularly in studies related to nitric oxide production, which is vital for vascular health.

Research Findings

Studies have shown that this compound can enhance nitric oxide synthase activity, leading to improved endothelial function. For instance, researchers observed that L-arginine derivatives increased nitric oxide levels in endothelial cells under various pathological conditions, suggesting potential therapeutic applications for heart diseases .

Gene Delivery Systems

Overview

In gene therapy applications, N-Boc-L-arginine is explored for its ability to facilitate the effective delivery of genetic material into cells.

Mechanism

The compound aids in forming nanoparticles that encapsulate DNA or RNA, improving cellular uptake and stability of genetic materials. This application has shown promise in enhancing the efficacy of gene therapies for genetic disorders and cancers .

Protein Modification

Overview

this compound is used for modifying proteins to enhance their stability and functionality, which is crucial in biopharmaceutical development.

Applications

- Stabilization of Therapeutics: By incorporating this amino acid derivative into protein structures, researchers can improve resistance to degradation.

- Functional Enhancements: Modifications can lead to altered pharmacokinetics, improving therapeutic outcomes.

Mécanisme D'action

The primary function of N-Boc-L-arginine hydrochloride monohydrate is to protect the amino group during chemical synthesis. The Boc group is stable under a wide range of conditions, preventing unwanted reactions at the amino site . Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

Similar compounds include other Boc-protected amino acids such as N-Boc-L-lysine and N-Boc-L-ornithine . Compared to these compounds, N-Boc-L-arginine hydrochloride monohydrate is unique due to its guanidine group, which provides additional reactivity and functionality in peptide synthesis . This makes it particularly useful in the synthesis of peptides that require specific side-chain functionalities .

Activité Biologique

N-Boc-L-arginine hydrochloride monohydrate is a derivative of the amino acid L-arginine, often utilized in various biological and pharmaceutical applications. This compound plays a significant role in peptide synthesis, bioconjugation, cardiovascular research, and gene delivery systems. Its biological activities are primarily attributed to its ability to enhance nitric oxide (NO) production, which is crucial for various physiological processes.

- Molecular Formula : C₁₁H₂₂ClN₄O₄·H₂O

- Molecular Weight : 328.793 g/mol

- Melting Point : 118.3 °C

- Density : 1.28 g/cm³

1. Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides. Its protective Boc group allows for selective reactions during peptide assembly, making it invaluable in pharmaceutical development for therapeutic agents .

2. Bioconjugation

This compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This enhances drug delivery systems and diagnostic tools by improving the stability and efficacy of the conjugated products .

3. Cardiovascular Health

Research indicates that L-arginine derivatives can significantly influence nitric oxide production, which is vital for cardiovascular health. Studies have shown that supplemental oral L-arginine can augment blood flow and improve functional status in patients with heart failure. For instance, a randomized controlled trial demonstrated that L-arginine supplementation improved forearm blood flow and exercise capacity in heart failure patients .

| Study Type | Participants | Dosage | Results |

|---|---|---|---|

| Randomized Controlled Trial | 15 patients with heart failure | 5.6 to 12.6 g/day for 6 weeks | Increased forearm blood flow and improved walking distance (P < .05) |

4. Gene Delivery Systems

This compound is explored in gene therapy applications, facilitating the effective delivery of genetic material into cells. Its cationic nature allows for better interaction with negatively charged DNA or RNA, enhancing transfection efficiency .

Use in Metabolic Disorders

A retrospective study examined the efficacy of arginine in treating metabolic alkalosis and hypochloremia in pediatric patients. The study found that arginine administration led to normalization of serum chloride levels in 50% of cases and bicarbonate levels in 83% of cases, indicating its potential therapeutic benefits .

| Condition | Treatment Success Rate | Average Time to Resolution |

|---|---|---|

| Hypochloremia | 50% normalization | 33.69 hours |

| Metabolic Alkalosis | 83% normalization | 21.47 hours |

The biological activity of this compound can be attributed to its conversion into nitric oxide through the action of nitric oxide synthase (NOS). NO plays a critical role in vasodilation, neurotransmission, and immune responses. Increased NO availability can lead to improved blood flow and enhanced oxygen delivery to tissues.

Propriétés

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXLPYFDJUFEHQ-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-34-8, 114622-81-0 | |

| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boc-L-Arginine.HCl.H2O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.